molecular formula C20H24ClF6N B128850 Piperidine, 1-(3-(3,5-bis(trifluoromethyl)phenyl)-2-propynyl)-4-(1,1-dimethylethyl)-, hydrochloride CAS No. 81613-60-7

Piperidine, 1-(3-(3,5-bis(trifluoromethyl)phenyl)-2-propynyl)-4-(1,1-dimethylethyl)-, hydrochloride

Número de catálogo: B128850
Número CAS: 81613-60-7
Peso molecular: 427.9 g/mol
Clave InChI: NLECRQYFKWPVEQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Piperidine, 1-(3-(3,5-bis(trifluoromethyl)phenyl)-2-propynyl)-4-(1,1-dimethylethyl)-, hydrochloride (CAS: PIL510) is a piperidine derivative with a complex substitution pattern:

  • Position 1: A 2-propynyl group linked to a 3,5-bis(trifluoromethyl)phenyl moiety.
  • Position 4: A bulky tert-butyl (1,1-dimethylethyl) group.
  • Salt form: Hydrochloride, enhancing solubility and bioavailability.

The trifluoromethyl groups increase lipophilicity and metabolic stability, while the tert-butyl group may influence steric interactions in biological targets.

Actividad Biológica

Piperidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-(3-(3,5-bis(trifluoromethyl)phenyl)-2-propynyl)-4-(1,1-dimethylethyl)-, hydrochloride (commonly referred to as Piperidine-TFM ), is characterized by the presence of a trifluoromethyl-substituted phenyl group, which enhances its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H18_{18}F6_{6}N
  • Molecular Weight : Approximately 407.31 g/mol
  • Key Functional Groups :
    • Trifluoromethyl groups (–CF3_3)
    • Piperidine ring
    • Propynyl side chain

The unique trifluoromethyl substitution imparts distinct electronic properties that contribute to the compound's lipophilicity and biological activity, facilitating its interaction with various biological targets.

Research indicates that Piperidine-TFM interacts primarily with neurotransmitter systems, particularly serotonin and dopamine receptors. The trifluoromethyl groups enhance the compound's ability to cross biological membranes, potentially increasing its effectiveness in modulating neurotransmitter activity. This interaction profile suggests therapeutic applications in treating neurological disorders such as depression and anxiety.

Interaction with Receptors

  • Serotonin Receptors : Piperidine-TFM has shown affinity for serotonin receptors, specifically the 5-HT2A subtype, which is implicated in mood regulation.
  • Dopamine Receptors : Its interactions with dopamine receptors may provide insights into its potential use for managing conditions like schizophrenia.

Biological Activity and Applications

Piperidine-TFM exhibits a range of biological activities that make it a candidate for drug development:

  • Neuropharmacological Effects : Studies have shown that compounds with similar structures can inhibit serotonin uptake and modulate pain pathways, indicating potential for treating anxiety and depression .
  • Anticancer Potential : Research has indicated that trifluoromethyl-substituted piperidines may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Neurotransmitter ModulationSignificant effects on serotonin and dopamine receptors; potential for mood regulation,
Anticancer ActivityInduction of apoptosis in hepatoma cells; modulation of NF-κB pathway ,
Antiparasitic ActivityPotential efficacy against Trypanosoma brucei; good oral bioavailability observed

Research Insights

  • A study on similar piperidine derivatives highlighted their capacity to inhibit various enzymes involved in neurotransmission and cancer progression. For example, compounds showed robust effects on serum biomarkers related to inflammation and cancer cell survival .
  • Additional research has explored the synthesis of Piperidine-TFM analogs to optimize its biological activity further. These studies focus on structure-activity relationships (SAR) to enhance receptor selectivity and potency against specific targets .

Aplicaciones Científicas De Investigación

Neuropharmacology

Piperidine derivatives are extensively studied for their effects on neurotransmitter systems. This specific compound may act as a lead for developing drugs targeting:

  • Analgesics : Pain relief medications.
  • Antidepressants : Treatment for mood disorders.
  • Antipsychotics : Management of psychotic disorders.

Research indicates that compounds with trifluoromethyl groups can exhibit enhanced receptor affinity and selectivity due to their unique electronic properties .

Cancer Treatment

The compound has been investigated as an autotaxin inhibitor , which is relevant in cancer therapy. Autotaxin is linked to several types of cancer by increasing lysophosphatidic acid (LPA) levels, contributing to tumor progression . Inhibitors like this piperidine derivative could potentially lower LPA levels and mitigate tumor growth in conditions such as ovarian cancer and prostate cancer .

Agrochemical Applications

Piperidine derivatives are also explored for their utility in agrochemicals. The unique properties of trifluoromethylated compounds make them suitable candidates for developing:

  • Pesticides : Effective against specific agricultural pests.
  • Herbicides : Targeting unwanted plant species while minimizing harm to crops.

The incorporation of trifluoromethyl groups has been shown to enhance the biological activity of agrochemical agents .

Case Study 1: Neurotransmitter Receptor Interaction

A study demonstrated that piperidine derivatives could selectively inhibit specific neurotransmitter receptors, leading to potential applications in treating neurological disorders. The presence of the trifluoromethyl group was essential for increasing the lipophilicity of the compound, allowing better penetration into the central nervous system .

Case Study 2: Antitumor Activity

Research on autotaxin inhibitors has shown that piperidine derivatives can effectively reduce LPA levels in vitro and in vivo, indicating their potential as therapeutic agents in cancer treatment. This study highlights the importance of structural modifications in enhancing the efficacy of piperidine-based compounds against tumors .

Data Tables

Application AreaSpecific UseBiological ActivityReferences
NeuropharmacologyAnalgesicsPain relief through neurotransmitter modulation,
AntidepressantsMood stabilization via serotonin receptor interaction,
AntipsychoticsManagement of psychosis through dopamine pathways
Cancer TreatmentAutotaxin InhibitorsReduction of tumor growth via LPA level modulation ,
AgrochemicalsPesticidesTargeting agricultural pests ,
HerbicidesControl of weed species ,

Análisis De Reacciones Químicas

Alkylation of Piperidine Derivatives

  • Propargyl Group Introduction : The 2-propynyl group is typically introduced via nucleophilic substitution or metal-catalyzed coupling. For example, alkylation of a piperidine precursor with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the propargyl-substituted intermediate .

  • tert-Butyl Substituent : The 1,1-dimethylethyl group is often added early in the synthesis via Friedel-Crafts alkylation or Grignard reactions, followed by purification through crystallization .

Aryl Group Functionalization

  • 3,5-Bis(trifluoromethyl)phenyl Attachment : This electron-deficient aromatic group is introduced via Suzuki-Miyaura coupling or Ullmann-type reactions using a halogenated piperidine precursor and a boronic acid/ester derivative of 3,5-bis(trifluoromethyl)benzene . Nickel or palladium catalysts (e.g., NiCl₂·glyme, [Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆) are employed under inert atmospheres .

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with HCl gas or aqueous HCl in solvents like ethanol or ether. Precipitation is optimized by controlling pH and solvent polarity .

Key Reaction Conditions

Step Reagents/Conditions Yield Reference
PropargylationPropargyl bromide, K₂CO₃, DMF, 60°C, 12 h75–85%
tert-Butyl Introductiontert-Butyl chloride, AlCl₃, CH₂Cl₂, 0°C → rt, 6 h65–70%
Aryl Coupling3,5-Bis(CF₃)phenylboronic acid, NiCl₂·glyme, KOH, DMF, N₂, 25°C, 24 h70–80%
Salt FormationHCl (g), Et₂O, 0°C, 2 h → filtration90–95%

Functional Group Reactivity

  • Propargyl Group : Participates in click chemistry (e.g., Huisgen cycloaddition with azides) and Sonogashira couplings for further derivatization .

  • Piperidine Nitrogen : Reacts with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to form amides or sulfonamides under mild basic conditions .

  • Trifluoromethyl Groups : Electron-withdrawing effects enhance the stability of the aryl ring toward electrophilic substitution but facilitate nucleophilic aromatic substitution under forcing conditions .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HF gas due to trifluoromethyl group cleavage .

  • Hydrolytic Sensitivity : The hydrochloride salt is hygroscopic; storage under anhydrous conditions is critical .

Comparative Analysis of Derivatives

Derivative Synthetic Route Bioactivity Reference
Free Base (Piperidine)Alkylation → CouplingLigand in catalysis
Hydrochloride SaltAcid-base reactionImproved solubility
Propargyl-Spirocyclic AnaloguesCyclization post-alkylationAntifungal agents

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this piperidine derivative, and how can purity be optimized?

  • Methodology : The synthesis involves coupling a propargyl-substituted trifluoromethylphenyl precursor with a tert-butyl-piperidine scaffold under basic conditions. Key steps include:

  • Sonogashira coupling for alkyne formation (using Pd catalysts and CuI co-catalysts) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >98% purity .
  • HCl salt formation : React with dry HCl gas in dichloromethane, monitored by FTIR for N–H stretching (2500–3000 cm⁻¹) .
    • Data Note : Yield typically ranges from 45–60%. Impurities include unreacted propargyl intermediates (detected via HPLC-UV at 254 nm) .

Q. How should researchers characterize the hydrochloride salt’s stability under ambient conditions?

  • Methodology : Conduct accelerated stability studies:

  • Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months.
  • Monitor degradation via HPLC-MS (e.g., hydrolysis of the propargyl group generates a ketone byproduct, m/z +16) .
  • Use Karl Fischer titration to quantify hygroscopicity (target: <0.5% water absorption) .

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles (due to potential skin/eye irritation) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

  • Methodology :

  • DFT calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G*) to map electron density around the trifluoromethyl groups .
  • X-ray crystallography : Compare bond angles and dihedral angles with non-fluorinated analogs (e.g., 4-(4-fluorobenzoyl)piperidine hydrochloride, C–F bond length ~1.34 Å) .
    • Key Insight : The electron-withdrawing CF₃ groups enhance electrophilicity at the propargyl carbon, affecting reactivity in cross-coupling reactions .

Q. What strategies mitigate stereochemical ambiguity during synthesis?

  • Approach :

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data (e.g., Cotton effects at 220–240 nm) .
    • Challenge : Racemization observed at >60°C; maintain reaction temperatures below 40°C during HCl salt formation .

Q. How to assess the compound’s interaction with biological targets (e.g., ion channels)?

  • Protocol :

  • Patch-clamp assays : Test inhibition of hERG channels (IC₅₀ determination) using HEK293 cells .
  • Molecular docking : Simulate binding to the NMDA receptor (PDB: 6COX) with AutoDock Vina; prioritize poses with ΔG < −8 kcal/mol .
    • Data Contradiction : Conflicting reports on CYP3A4 inhibition (IC₅₀: 2.5 μM vs. 8.7 μM); validate using human liver microsomes + LC-MS/MS .

Q. Methodological Challenges & Data Analysis

Q. How to resolve discrepancies in reported solubility data across studies?

  • Approach :

  • Solubility screen : Test in 12 solvents (e.g., DMSO, PBS pH 7.4, ethanol) via shake-flask method (24 hr equilibrium) .
  • Controlled variables : Standardize temperature (25°C) and ionic strength (0.15 M NaCl) to minimize batch-to-batch variability .
    • Example : Reported solubility in DMSO ranges from 45–72 mg/mL; use dynamic light scattering (DLS) to detect aggregation .

Q. What analytical techniques differentiate degradation products from synthetic intermediates?

  • Workflow :

  • LC-HRMS : Acquire high-resolution mass spectra (Q-TOF) to assign molecular formulas (mass error < 2 ppm) .
  • NMR 2D experiments : HSQC and HMBC to trace proton-carbon correlations in ambiguous peaks (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Q. Tables for Key Data

Property Value Method Reference
Melting Point158–162°C (dec.)DSC
LogP (calc.)3.8 ± 0.2XLogP3
hERG IC₅₀4.3 μMPatch-clamp
Purity (HPLC)98.5%C18 column, 220 nm

Comparación Con Compuestos Similares

Comparison with Structurally Similar Piperidine Derivatives

Substituent Effects on Potency and Selectivity

Key Examples :

Compound Name Substituents Key Findings Reference
Target Compound (PIL510) 1: 3,5-bis(CF₃)phenyl-propynyl; 4: tert-butyl High lipophilicity; potential enhanced binding to hydrophobic pockets
KAB-18 Piperidine N-phenylpropyl; biphenyl ester IC₅₀ = 10.2 μM; ≥90% non-nAChR effects
COB-3 Piperidine N-small alkyl; biphenyl ester 14-fold higher potency vs. KAB-18; no non-nAChR effects
PPB-6 Piperidine N-iPr; benzyl-substituted succinimide Enhanced potency with small alkyl + large benzoyl group
(R)-2-(4-CF₃-phenyl)pyrrolidine Pyrrolidine with 4-CF₃-phenyl Structural similarity (CF₃ groups); differs in ring size (pyrrolidine)
  • Structural Insights :
    • Small vs. Large Alkyl Groups : Replacing bulky N-substituents (e.g., phenylpropyl in KAB-18) with smaller groups (e.g., iPr in PPB-6) enhances potency and reduces off-target effects. The target compound’s tert-butyl group at position 4 may balance steric hindrance and metabolic stability.
    • Trifluoromethyl Phenyl Moieties : The 3,5-bis(trifluoromethyl)phenyl group in PIL510 is analogous to compounds in , where trifluoromethyl groups improve binding affinity and pharmacokinetics.

Pharmacological Activity Profiles

  • COB-3 and PPB-6: Demonstrated high potency as neuronal nAChR negative allosteric modulators with minimal non-target effects.
  • Benzohomoadamantane-Piperidine Hybrids () : Binding affinity (−68.0 to −69.4 kcal/mol) correlates with IC₅₀ values, emphasizing substituent orientation’s role in stability.

Physicochemical and Pharmacokinetic Properties

  • Salt Forms : Hydrochloride salts (common in piperidine derivatives, e.g., paroxetine) improve aqueous solubility and oral absorption.
  • Metabolic Stability : Bulky tert-butyl groups (as in PIL510) may reduce cytochrome P450 metabolism, extending half-life compared to compounds with smaller N-alkyl groups.

Research Findings and Structure-Activity Relationships (SAR)

  • Piperidine N-Substituents :
    • Small alkyl groups (e.g., ethyl, iPr) enhance potency when paired with aryl esters (COB-3, PPB-6).
    • Bulky groups (e.g., 3-phenylpropyl in IB-10) reduce potency unless combined with specific benzoyl moieties.
  • Aryl Substituents :
    • Electron-withdrawing groups (e.g., CF₃ in PIL510) enhance receptor binding and metabolic stability.
    • Propynyl linkers (as in PIL510) may restrict conformational flexibility, improving target selectivity compared to ester-linked analogs.

Data Table: Comparative Analysis of Key Compounds

Parameter Target Compound (PIL510) COB-3 (R)-2-(4-CF₃-phenyl)pyrrolidine
Core Structure Piperidine Piperidine Pyrrolidine
Key Substituents 3,5-bis(CF₃)phenyl-propynyl; t-Bu N-small alkyl; biphenyl 4-CF₃-phenyl
Potency (IC₅₀/EC₅₀) Not reported ~0.73 μM Not reported
Selectivity Presumed high (structural design) No non-nAChR effects Similar lipophilic profile
Salt Form Hydrochloride Not specified Hydrochloride

Propiedades

Número CAS

81613-60-7

Fórmula molecular

C20H24ClF6N

Peso molecular

427.9 g/mol

Nombre IUPAC

1-[3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl]-4-tert-butylpiperidin-1-ium;chloride

InChI

InChI=1S/C20H23F6N.ClH/c1-18(2,3)15-6-9-27(10-7-15)8-4-5-14-11-16(19(21,22)23)13-17(12-14)20(24,25)26;/h11-13,15H,6-10H2,1-3H3;1H

Clave InChI

NLECRQYFKWPVEQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCN(CC1)CC#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl

SMILES canónico

CC(C)(C)C1CC[NH+](CC1)CC#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.[Cl-]

Key on ui other cas no.

81613-60-7

Sinónimos

1-[3-[3,5-Bis(trifluoromethyl)phenyl]-2-propyn-1-yl]-4-(1,1-dimethylethyl)-piperidine Hydrochloride; _x000B_1-[3-[3,5-Bis(trifluoromethyl)phenyl]-2-propynyl]-4-(1,1-dimethylethyl)-piperidine Hydrochloride

Origen del producto

United States

Synthesis routes and methods

Procedure details

4-tert-Butyl-1-(prop-2-ynyl)piperidine (prepared as described in Example 3; 37.3 g) and anhydrous diethylamine (800 ml) were added to 3,5-bistrifluoromethylbromobenzene [which may be prepared as described by E. T. McBee et al, J. Amer. Chem. Soc. (1950), 72, 1651; 61.0 g] and dichlorobis(triphenylphosphine)palladium (0.26 g), copper (I) iodide (0.26 g) and triphenylphosphine (0.26 g) were added with stirring, under an inert atmosphere, to the solution thus obtained. The reaction mixture was heated under reflux for 17 hours and then cooled and filtered. The filtrate was evaporated under reduced pressure (water-pump) and the residual oil thus obtained was dissolved in diethyl ether. A slight excess of a saturated solution of hydrogen chloride in anhydrous diethyl ether was then added, with stirring, to the ethereal solution. The resulting suspension was filtered and the solid residue was washed with diethyl ether and dried under vacuum, to give solid 1-(3,5-bistrifluoromethylphenyl)-3-(4-tert-butylpiperidino)prop-1-yne hydrochloride (72 g), which was then partitioned between a small excess of 2 N aqueous sodium hydroxide solution and diethyl ether. The ethereal layer was dried over anhydrous sodium sulphate and evaporated, to give 1-(3,5-bistrifluoromethylphenyl)-3-(4-tert-butylpiperidino)prop-1-yne in the form of an oil, which had the elementary analysis C: 61.7%; H: 5.8%; N: 3.5% (C20H23F6N requires C: 61.4%; H: 5.9%; N: 3.6%).
Quantity
37.3 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
0.26 g
Type
catalyst
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
1-(3,5-bistrifluoromethylphenyl)-3-(4-tert-butylpiperidino)prop-1-yne hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.